molecular formula C8H5Cl5O B184528 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one CAS No. 6956-79-2

2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Cat. No. B184528
CAS RN: 6956-79-2
M. Wt: 294.4 g/mol
InChI Key: UKZRDSWXCVWWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (DMDD) is a chemical compound that has gained significant attention in scientific research due to its potential as a novel herbicide. DMDD belongs to the family of cyclohexanediones and has a unique structure that allows for selective herbicidal activity.

Mechanism Of Action

The mechanism of action of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the initial steps of photosynthesis. 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one binds to the D1 protein of photosystem II, preventing the transfer of electrons and ultimately leading to the inhibition of photosynthesis. This results in the death of the plant.

Biochemical And Physiological Effects

2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been shown to have a low toxicity profile in mammals, making it a potential alternative to traditional herbicides that can have harmful effects on the environment and human health. However, it is important to note that 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can still have negative effects on non-target organisms and the environment if not used properly.

Advantages And Limitations For Lab Experiments

One advantage of using 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one in lab experiments is its selectivity towards broadleaf weeds and grasses. This makes it a valuable tool for studying the effects of herbicides on specific plant species. However, 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be difficult to synthesize and has a short shelf life, which can limit its use in lab experiments.

Future Directions

There are several potential future directions for research on 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one's potential as a photosystem II inhibitor in other organisms, such as algae and bacteria. Additionally, more studies are needed to fully understand the environmental impact of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one and its potential for use in sustainable agriculture practices.
Conclusion
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a unique chemical compound that has shown potential as a selective herbicide. Its mechanism of action involves the inhibition of photosynthesis in plants, making it a valuable tool for weed control in crops. While there are limitations to its use in lab experiments, 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several potential future directions for research that could lead to its development as a sustainable herbicide.

Synthesis Methods

2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be synthesized through a multistep process starting with the reaction of 2,6-dichloro-4-methylphenol with trichloromethyl chloroformate. This intermediate product is then reacted with cyclohexanone to form 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. The synthesis method of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is complex and requires careful control of reaction conditions to obtain high yields of the desired product.

Scientific Research Applications

2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has shown promising results in scientific research as a potential herbicide. It has been found to have selective herbicidal activity against broadleaf weeds and grasses, making it a valuable tool for weed control in crops. 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has also been studied for its potential as a photosystem II inhibitor, which is a common target for herbicides.

properties

CAS RN

6956-79-2

Product Name

2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Molecular Formula

C8H5Cl5O

Molecular Weight

294.4 g/mol

IUPAC Name

2,6-dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H5Cl5O/c1-7(8(11,12)13)2-4(9)6(14)5(10)3-7/h2-3H,1H3

InChI Key

UKZRDSWXCVWWLD-UHFFFAOYSA-N

SMILES

CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl

Other CAS RN

6956-79-2

Origin of Product

United States

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